molecular formula C7H4BrNO4 B1603284 5-Bromopyridine-3,4-dicarboxylic acid CAS No. 90325-36-3

5-Bromopyridine-3,4-dicarboxylic acid

Cat. No. B1603284
CAS RN: 90325-36-3
M. Wt: 246.01 g/mol
InChI Key: ODVOJWAGUGFOCF-UHFFFAOYSA-N
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Description

5-Bromopyridine-3,4-dicarboxylic acid is a derivative of pyridine with two carboxylic acid groups and a bromine atom attached to the pyridine ring . It is used in various chemical reactions as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .


Synthesis Analysis

The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .


Molecular Structure Analysis

The molecular formula of 5-Bromopyridine-3,4-dicarboxylic acid is C7H4BrNO4 . The InChI code is 1S/C7H4BrNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) .


Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromopyridine-3,4-dicarboxylic acid is 246.02 . It is stored at a temperature of 2-8°C in an inert atmosphere .

Scientific Research Applications

Electrocatalytic Carboxylation

5-Bromopyridine derivatives are used in electrochemical procedures, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process is significant as it avoids the use of volatile and toxic solvents and catalysts, and it demonstrates high yield and selectivity under optimized conditions, with successful recycling of the ionic liquid used (Feng, Huang, Liu, & Wang, 2010).

Crystal Structure Analysis

The study of crystal structures involving 5-Bromopyridine compounds has provided insights into molecular interactions. For instance, 2-Amino-5-bromopyridine interacts with carboxylic groups of neighboring benzoic acid molecules, forming two-dimensional networks, which are crucial for understanding molecular assembly and design (Hemamalini & Fun, 2010).

Ligand Synthesis

5-Bromopyridine-3,4-dicarboxylic acid derivatives are essential in the synthesis of ligands, particularly in the complexation of lanthanide(III) cations. These ligands have applications in various fields, including coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).

Catalysis and Amination Reactions

Compounds derived from 5-Bromopyridine are used in catalysis and amination reactions. For instance, amination of aryl halides using copper catalysis with 5-Bromopyridine derivatives has been shown to be efficient, showcasing its potential in organic synthesis (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Electrocatalytic Synthesis

5-Bromopyridine derivatives play a role in electrocatalytic synthesis, like the synthesis of 6-aminonicotinic acid, demonstrating the importance of these compounds in electrochemical applications (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Coordination Polymers and Luminescence-Sensing

The use of 5-Bromopyridine derivatives in the synthesis of coordination polymers and for luminescence-sensing properties has been explored. This research highlights the potential of these compounds in materials science, particularly in the development of new luminescent materials (Xu & Zhang, 2019).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-bromopyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVOJWAGUGFOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618383
Record name 5-Bromopyridine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-3,4-dicarboxylic acid

CAS RN

90325-36-3
Record name 5-Bromopyridine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KN Cho, MS Park, YK Shim, KI Lee - BULLETIN-KOREAN CHEMICAL …, 2002 - Citeseer
The chloropyridine moiety is a key structural element of many biologically active compounds such as (-)-epibatidine, ABT-594, and imidacloprid, acting at mammalian and insect …
Number of citations: 1 citeseerx.ist.psu.edu

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